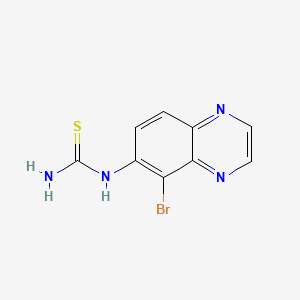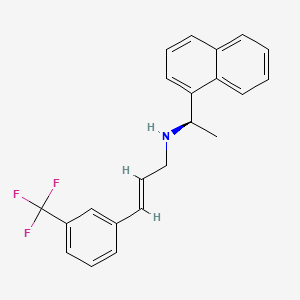
Fesoterodine Related Impurity 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fesoterodine Related Impurity 5 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency . It is rapidly de-esterified to its active metabolite 5-hydroxymethyl tolterodine (5-HMT), which is a muscarinic receptor antagonist .
Synthesis Analysis
During stability studies of fesoterodine fumarate extended-release tablets, one unknown impurity at relative retention time 1.37 was found increasing beyond the identification threshold . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Chemical Reactions Analysis
The formation of Fesoterodine Related Impurity 5 seems to be related to the degradation of fesoterodine fumarate . The degradation profile was studied by conducting forced degradation studies .Wissenschaftliche Forschungsanwendungen
Analytical Method Development for Quality Control
Kumar et al. (2020) developed a high-performance liquid chromatography (HPLC) method for quantifying degradation products and process-related impurities in fesoterodine fumarate extended-release tablets. This method is specific, precise, and sensitive, making it valuable for routine quality control tests in pharmaceuticals containing fesoterodine (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Degradation Product Identification
Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine, identifying its oxidation products through liquid chromatography and mass spectrometry. This study provides insights into the electrochemical properties of fesoterodine and its impurities, which is essential for pharmaceutical analysis (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).
Stability and Stress Testing
Sangoi et al. (2011) conducted stability and stress testing of fesoterodine, using LC-UV and LC-ESI-MS for investigating degradation products under various conditions. This study aids in understanding the stability of fesoterodine and related impurities under different environmental conditions, which is crucial for ensuring drug safety and efficacy (Sangoi, Todeschini, & Steppe, 2011).
Photodegradation Studies
The photodegradation of fesoterodine was studied by Sangoi et al. (2013), identifying the main degradation products and proposing a complete photodegradation pathway. This research is significant for understanding how light exposure affects fesoterodine and its impurities, influencing storage and handling guidelines (Sangoi, Todeschini, Goelzer, & Steppe, 2013).
Pharmacokinetic Studies
Several studies, such as those by Malhotra et al. (2009) and Simon & Malhotra (2009), have explored the pharmacokinetic profile of fesoterodine, including its absorption, metabolism, and excretion. These studies contribute to a deeper understanding of how fesoterodine and its related impurities are processed in the body, which is crucial for dosage and drug interaction considerations (Malhotra et al., 2009) (Simon & Malhotra, 2009).
Wirkmechanismus
Target of Action
Fesoterodine, the parent compound of Fesoterodine Related Impurity 5, primarily targets muscarinic receptors . These receptors play a crucial role in the contractions of urinary bladder smooth muscle .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fesoterodine and its related impurity is the hydrolysis of the prodrug to its active metabolite, 5-HMT . This metabolite then binds with muscarinic receptors on the bladder detrusor muscle, preventing bladder contractions or spasms caused by acetylcholine . This action increases urinary bladder capacity .
Pharmacokinetics
After oral administration, Fesoterodine is well absorbed and rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite 5-HMT . The systemic exposure to 5-HMT increases proportionally with dose . There is no clinically relevant effect of food on the pharmacokinetics of Fesoterodine .
Action Environment
The action of Fesoterodine and its related impurity can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors can affect the metabolism of Fesoterodine . Additionally, the compound’s action can be affected by the patient’s CYP2D6 metabolizer status
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 5 involves the reaction of 2-(3-methylphenyl)acetic acid with thionyl chloride to form 2-(3-chloromethylphenyl)acetic acid. This compound is then reacted with 4-methylpiperidine to yield the final product.", "Starting Materials": [ "2-(3-methylphenyl)acetic acid", "thionyl chloride", "4-methylpiperidine" ], "Reaction": [ "Step 1: React 2-(3-methylphenyl)acetic acid with thionyl chloride in the presence of a catalyst such as DMF or DMSO to form 2-(3-chloromethylphenyl)acetic acid.", "Step 2: React 2-(3-chloromethylphenyl)acetic acid with 4-methylpiperidine in the presence of a base such as triethylamine to yield Fesoterodine Related Impurity 5." ] } | |
CAS-Nummer |
1428856-45-4 |
Molekularformel |
C44H60N2O3 |
Molekulargewicht |
664.98 |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Fesoterodine Diol Dimer; 4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)







